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Compound of Interest

Compound Name: Axitinib sulfoxide

Cat. No.: B605712 Get Quote

This in-depth technical guide is designed for researchers, scientists, and drug development

professionals, providing a comprehensive overview of in vivo studies on the metabolite profiling

of axitinib.

Introduction to Axitinib Metabolism
Axitinib is a potent and selective second-generation tyrosine kinase inhibitor of vascular

endothelial growth factor receptors (VEGFRs) 1, 2, and 3. It is primarily metabolized in the liver,

with cytochrome P450 (CYP) 3A4 and CYP3A5 being the major enzymes involved. To a lesser

extent, CYP1A2, CYP2C19, and uridine diphosphate glucuronosyltransferase (UGT) 1A1 also

contribute to its metabolism. The primary metabolic pathways are oxidation and

glucuronidation. The two major circulating metabolites in human plasma are a

pharmacologically inactive N-glucuronide product (M7) and a sulfoxide product (M12).

Human In Vivo Metabolite Profiling
A pivotal human study involving the administration of a single oral 5 mg dose of [14C]axitinib to

eight healthy male subjects provides the most comprehensive in vivo metabolite data to date.

Experimental Protocol: Human [14C]Axitinib Study
Subjects: Eight healthy male volunteers.

Dose Administration: A single oral dose of 5 mg (100 µCi) of [14C]axitinib was administered

after an overnight fast.
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Sample Collection:

Blood: Serial blood samples were collected at various time points post-dose to

characterize the pharmacokinetic profile of axitinib and its metabolites.

Urine and Feces: Urine and feces were collected for 10 days post-dose to determine the

routes and rates of excretion of radioactivity.

Sample Analysis:

Radioactivity Measurement: Total radioactivity in plasma, urine, and feces was measured

using liquid scintillation counting.

Metabolite Profiling: Plasma, urine, and feces samples were profiled for metabolites using

high-performance liquid chromatography (HPLC) with radiochemical detection.

Metabolite Identification: Structural identification of metabolites was performed using liquid

chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic

resonance (NMR) spectroscopy.

Quantitative Data: Human Metabolite Distribution
The following tables summarize the quantitative distribution of axitinib and its metabolites in

human plasma, urine, and feces.

Table 1: Mean Percentage of Total Radioactivity in Human Plasma (0-24h post-dose)

Analyte % of Total Radioactivity

Axitinib 50.4%

M7 (N-glucuronide) 16.2%

M12 (Sulfoxide) 22.5%

Table 2: Mean Percentage of Administered Dose Excreted in Human Urine
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Metabolite % of Dose

M5 (Carboxylic acid) 5.7%

M12 (Sulfoxide) 3.5%

M7 (N-glucuronide) 2.6%

M9 (Sulfoxide/N-oxide) 1.7%

M8a (Methylhydroxy glucuronide) 1.3%

Table 3: Mean Percentage of Administered Dose Excreted in Human Feces

Analyte/Metabolite % of Dose

Unchanged Axitinib 12%

M14/15 (Mono-oxidation/sulfone) 5.7%

M12a (Epoxide) 5.1%

Unidentified Metabolite 5.0%

Animal In Vivo Metabolite Profiling
While detailed quantitative metabolite distribution data from in vivo animal studies are not as

readily available in the public domain as the human data, preclinical studies in rats and dogs

have been conducted to support the clinical development of axitinib. These studies generally

confirm a similar metabolic profile to humans.

Experimental Protocols: Animal Studies
The following provides a general framework for conducting in vivo metabolite profiling of axitinib

in animal models, based on established methodologies.

Animal Models:

Rodents: Sprague-Dawley or Wistar rats are commonly used for initial pharmacokinetic

and metabolism studies.
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Non-rodents: Beagle dogs are a common non-rodent species for toxicology and

metabolism studies.

Dose Administration:

A single oral dose of axitinib is typically administered via oral gavage. The dose level is

determined based on preclinical toxicology and pharmacology studies. For

pharmacokinetic studies in beagle dogs, a dose of 0.33 mg/kg has been used.

For mass balance studies, [14C]-labeled axitinib is used to enable tracking of all drug-

related material.

Sample Collection:

Blood: Serial blood samples are collected from a suitable vein (e.g., jugular, saphenous) at

predetermined time points. Plasma is separated by centrifugation.

Urine and Feces: Animals are housed in metabolic cages to allow for the separate

collection of urine and feces over a defined period (e.g., 72-96 hours).

Sample Analysis:

Quantification of Axitinib: A validated bioanalytical method, such as UPLC-MS/MS, is used

to determine the concentration of axitinib in plasma.

Metabolite Identification: Similar to human studies, pooled plasma, urine, and feces

samples are analyzed by LC-MS/MS to identify potential metabolites.

Analytical Methodology: UPLC-MS/MS for Axitinib
Quantification in Beagle Dog Plasma
This section details a specific UPLC-MS/MS method for the quantification of axitinib in beagle

dog plasma.

Sample Preparation: Protein precipitation is performed by adding acetonitrile to the plasma

samples.

Chromatography:
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Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).

Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

Flow Rate: 0.4 mL/min.

Mass Spectrometry:

Instrument: Waters Xevo TQ-S triple quadrupole mass spectrometer.

Ionization: Electrospray ionization (ESI) in positive ion mode.

Detection: Multiple reaction monitoring (MRM) of the transitions m/z 387.1 → 151.1 for

axitinib and m/z 399.1 → 283.1 for the internal standard (sunitinib).

Metabolic Pathways and Visualizations
The metabolism of axitinib primarily involves two main pathways: oxidation mediated by CYP

enzymes and glucuronidation by UGT enzymes.
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Caption: Major metabolic pathways of axitinib.

The following diagram illustrates a typical workflow for an in vivo metabolite profiling study.
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Caption: Experimental workflow for in vivo metabolite profiling.

This diagram outlines the logical relationship of the enzymes involved in axitinib's metabolic

clearance.
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Caption: Enzymatic contribution to axitinib metabolism.

To cite this document: BenchChem. [In Vivo Axitinib Metabolite Profiling: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b605712?utm_src=pdf-body-img
https://www.benchchem.com/product/b605712#in-vivo-studies-of-axitinib-metabolite-profiling
https://www.benchchem.com/product/b605712#in-vivo-studies-of-axitinib-metabolite-profiling
https://www.benchchem.com/product/b605712#in-vivo-studies-of-axitinib-metabolite-profiling
https://www.benchchem.com/product/b605712#in-vivo-studies-of-axitinib-metabolite-profiling
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b605712?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

